molecular formula C10H12O4 B14914302 (6-Ethoxy-1,3-benzodioxol-5-yl)methanol

(6-Ethoxy-1,3-benzodioxol-5-yl)methanol

Cat. No.: B14914302
M. Wt: 196.20 g/mol
InChI Key: WLQFPGHRNYNTAW-UHFFFAOYSA-N
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Description

(6-Ethoxy-1,3-benzodioxol-5-yl)methanol is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted with an ethoxy group at the 6-position and a hydroxymethyl group at the 5-position. This compound is primarily synthesized through multi-step organic reactions, such as hydrolysis of ester precursors (e.g., methyl 3-(benzoxy)-5-methoxybenzoate) followed by chlorination and coupling reactions, as described in . Its structural features make it a versatile intermediate in organic synthesis and pharmaceutical research, though its specific biological activities remain less explored compared to psychoactive benzodioxole derivatives like MDMA or methylone .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

(6-ethoxy-1,3-benzodioxol-5-yl)methanol

InChI

InChI=1S/C10H12O4/c1-2-12-8-4-10-9(13-6-14-10)3-7(8)5-11/h3-4,11H,2,5-6H2,1H3

InChI Key

WLQFPGHRNYNTAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1CO)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxy-1,3-benzodioxol-5-yl)methanol typically involves the reaction of 6-ethoxy-1,3-benzodioxole with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(6-Ethoxy-1,3-benzodioxol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (6-Ethoxy-1,3-benzodioxol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their pharmacological effects. Research focuses on their potential as anti-inflammatory, antioxidant, and neuroprotective agents .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for the production of pharmaceuticals, agrochemicals, and fragrances .

Mechanism of Action

The mechanism of action of (6-Ethoxy-1,3-benzodioxol-5-yl)methanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, inhibition of microbial growth, and induction of apoptosis in cancer cells. The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The 1,3-benzodioxole moiety is a common scaffold in medicinal and synthetic chemistry. Key analogs of (6-Ethoxy-1,3-benzodioxol-5-yl)methanol include:

Compound Name Substituents Molecular Weight Key Properties/Applications Evidence ID
This compound 6-ethoxy, 5-hydroxymethyl 212.20 g/mol* Synthetic intermediate; unconfirmed bioactivity
[6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol 6-(2-methoxyethoxy), 5-hydroxymethyl 226.23 g/mol Research chemical; physicochemical studies
6-Nitro-1,3-benzodioxole-5-methanol 6-nitro, 5-hydroxymethyl 211.17 g/mol Intermediate in nitroaromatic synthesis
Ethylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one) 1-benzodioxol-5-yl, ketone, ethylamino side chain 221.25 g/mol Psychoactive stimulant; "ecstasy" analog
MBDB (N-methyl-1-[1,3-benzodioxol-5-yl]-2-butanamine) 1-benzodioxol-5-yl, N-methylbutanamine side chain 235.31 g/mol Lesser-known MDMA homolog; limited recreational use
Justiprocumin A (from Justicia gendarussa) 1,3-benzodioxol-5-yl linked to glycosylated naphthofuranone 730.67 g/mol Anti-HIV activity; natural product derivative

*Calculated based on molecular formula C₁₀H₁₂O₄.

Key Observations:
  • Substituent Impact : Ethoxy and methoxyethoxy groups enhance hydrophobicity, whereas nitro groups increase reactivity for further derivatization .
  • Pharmacological Divergence: Ethylone and MBDB exhibit stimulant effects via serotonin release modulation, contrasting with the target compound, which lacks psychoactive substituents (e.g., aminoalkyl side chains) .
  • Synthetic Utility : The target compound and its nitro/methoxyethoxy analogs are primarily intermediates, while ethylone/MBDB are end-products in illicit drug synthesis .

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